![molecular formula C33H42O3 B12534149 2,2'-[(Furan-2-yl)methylene]bis[4-methyl-6-(1-methylcyclohexyl)phenol] CAS No. 671782-51-7](/img/structure/B12534149.png)
2,2'-[(Furan-2-yl)methylene]bis[4-methyl-6-(1-methylcyclohexyl)phenol]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[(Furan-2-yl)methylene]bis[4-methyl-6-(1-methylcyclohexyl)phenol] is a complex organic compound that features a furan ring linked to a bisphenol structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(Furan-2-yl)methylene]bis[4-methyl-6-(1-methylcyclohexyl)phenol] typically involves the condensation of furan-2-carbaldehyde with 4-methyl-6-(1-methylcyclohexyl)phenol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, which facilitates the formation of the methylene bridge between the furan ring and the phenolic units.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor containing the acid catalyst. The reaction mixture is then heated to an optimal temperature to ensure complete conversion of the starting materials to the desired product. The product is subsequently purified through techniques such as recrystallization or chromatography to obtain a high-purity compound.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-[(Furan-2-yl)methylene]bis[4-methyl-6-(1-methylcyclohexyl)phenol] can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The phenolic hydroxyl groups can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenation can be carried out using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Wissenschaftliche Forschungsanwendungen
2,2’-[(Furan-2-yl)methylene]bis[4-methyl-6-(1-methylcyclohexyl)phenol] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized as an additive in polymers to enhance their stability and resistance to degradation.
Wirkmechanismus
The mechanism by which 2,2’-[(Furan-2-yl)methylene]bis[4-methyl-6-(1-methylcyclohexyl)phenol] exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The furan ring and phenolic hydroxyl groups can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative damage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Methylenebis(4-methyl-6-tert-butylphenol): A phenolic antioxidant used in rubber and plastic industries.
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): Another phenolic antioxidant with similar applications.
Uniqueness
2,2’-[(Furan-2-yl)methylene]bis[4-methyl-6-(1-methylcyclohexyl)phenol] is unique due to the presence of the furan ring, which imparts distinct chemical properties and potential biological activities not found in other bisphenol compounds. This structural feature allows for a broader range of applications and interactions with molecular targets.
Eigenschaften
CAS-Nummer |
671782-51-7 |
|---|---|
Molekularformel |
C33H42O3 |
Molekulargewicht |
486.7 g/mol |
IUPAC-Name |
2-[furan-2-yl-[2-hydroxy-5-methyl-3-(1-methylcyclohexyl)phenyl]methyl]-4-methyl-6-(1-methylcyclohexyl)phenol |
InChI |
InChI=1S/C33H42O3/c1-22-18-24(30(34)26(20-22)32(3)13-7-5-8-14-32)29(28-12-11-17-36-28)25-19-23(2)21-27(31(25)35)33(4)15-9-6-10-16-33/h11-12,17-21,29,34-35H,5-10,13-16H2,1-4H3 |
InChI-Schlüssel |
VLVLRQPHEJHWQH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C2(CCCCC2)C)O)C(C3=CC=CO3)C4=C(C(=CC(=C4)C)C5(CCCCC5)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


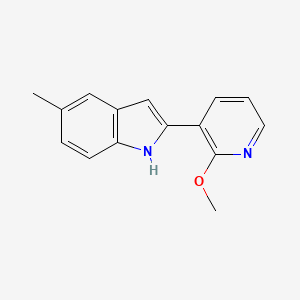
![1-(1H-Benzimidazol-2-yl)-3-phenyl-1H-pyridazino[3,4-b]indole](/img/structure/B12534075.png)
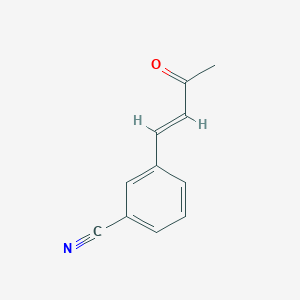

![Diethyl [2-oxo-2-(pyridin-2-yl)ethyl]propanedioate](/img/structure/B12534097.png)


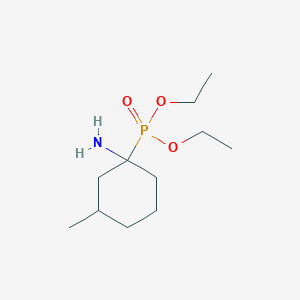
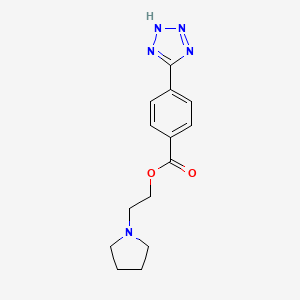
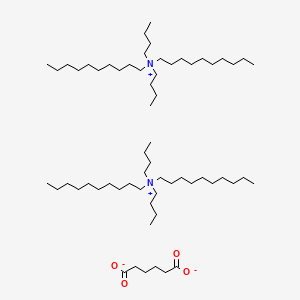

![5-Methyl-1-oxa-3-thia-5-azaspiro[3.4]octane-2-thione](/img/structure/B12534155.png)
![Methyl (1Z)-2-[(1,3-benzothiazol-2-yl)sulfanyl]-N-benzoylethanimidate](/img/structure/B12534160.png)
![Glycine, N-[[(2-aminoethyl)amino][(2-aminoethyl)imino]methyl]-](/img/structure/B12534165.png)
